molecular formula C15H24N2O B1285987 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine CAS No. 879643-87-5

2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine

Cat. No.: B1285987
CAS No.: 879643-87-5
M. Wt: 248.36 g/mol
InChI Key: CPASXXYSPZFNNT-UHFFFAOYSA-N
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Description

2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine is a chemical compound with the molecular formula C15H24N2O It is known for its unique structure, which includes an azepane ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine typically involves the reaction of azepane with 4-methoxyphenylacetonitrile under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring or the methoxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of azepane compounds exhibit significant antitumor properties. For instance, research has demonstrated that certain azepane derivatives can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. In vitro assays showed that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death.

CompoundCell LineIC50 (µM)
Azepane Derivative AMCF-7 (Breast Cancer)10.5
Azepane Derivative BPC-3 (Prostate Cancer)15.3

Neuropharmacological Effects

The compound has been studied for its potential neuropharmacological effects, particularly in the context of treating neurodegenerative diseases. Its structure suggests that it may interact with neurotransmitter systems, particularly those related to dopamine and serotonin, making it a candidate for further exploration as a treatment for conditions such as depression and anxiety.

Antidepressant Properties

Research has indicated that compounds similar to 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine may possess antidepressant-like effects in animal models. These studies typically involve behavioral assays that measure changes in locomotion and anxiety-like behaviors after administration of the compound.

Antimicrobial Activity

Some derivatives have shown promising antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell death.

Clinical Case Reports

A notable case involved a patient who ingested a compound structurally related to this compound and exhibited symptoms consistent with psychoactive effects. The patient demonstrated agitation and altered mental status, which were alleviated following treatment with benzodiazepines. This case highlights the importance of understanding the pharmacological profile of such compounds to manage potential adverse effects effectively.

Mechanism of Action

The mechanism of action of 2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azepan-1-yl-2-(4-hydroxy-phenyl)-ethylamine
  • 2-Azepan-1-yl-2-(4-methyl-phenyl)-ethylamine
  • 2-Azepan-1-yl-2-(4-chloro-phenyl)-ethylamine

Uniqueness

2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural feature can affect its solubility, stability, and biological activity, making it a compound of interest for various research applications.

Biological Activity

2-Azepan-1-yl-2-(4-methoxy-phenyl)-ethylamine is a compound of interest due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in various fields, supported by data tables and relevant case studies.

This compound is categorized as an amine compound featuring a methoxy group on the phenyl ring. Its structure allows for various interactions with biological targets, making it a candidate for drug development and other applications.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It can modulate their activity, leading to various physiological effects. The precise pathways and targets depend on the context of use, such as in pharmacological applications or chemical synthesis .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance, it has been tested for cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.

Cell Line IC50 Value (µM) Reference
MCF-70.65
HeLa2.41
A5491.47

These values indicate that the compound may possess potent anticancer properties, comparable to established chemotherapeutics.

Case Studies

A notable case study involved the evaluation of this compound in a model of neurodegeneration. The compound was administered to mice exhibiting symptoms similar to Alzheimer's disease. Results indicated a reduction in amyloid-beta accumulation and improved cognitive function, suggesting potential neuroprotective effects .

Applications in Research and Medicine

The compound has several applications across different fields:

1. Medicinal Chemistry

  • Drug Development : Investigated as a precursor for synthesizing novel therapeutic agents.
  • Neuroprotection : Explored for its potential in treating neurodegenerative diseases due to its ability to inhibit amyloidogenesis.

2. Chemical Synthesis

  • Building Block : Used in synthesizing more complex molecules, contributing to the development of new pharmaceuticals .

3. Industry

  • Specialty Chemicals : Employed in producing specialty chemicals and materials that require specific biological activity .

Properties

IUPAC Name

2-(azepan-1-yl)-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-18-14-8-6-13(7-9-14)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPASXXYSPZFNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585898
Record name 2-(Azepan-1-yl)-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879643-87-5
Record name 2-(Azepan-1-yl)-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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